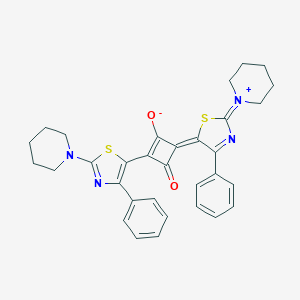

1-(4-Phenyl-2-piperidino-thiazol-5-yl)-3-(2,5-dihydro-4-phenyl-2-piperidin-1-ylidene-onium-thiazole-5-ylidene)-2-oxo-cyclobuten-4-olate

Description

This compound features a complex heterocyclic architecture combining a cyclobuten-olate core with thiazole and piperidine moieties. The thiazole groups are known for their role in bioactive molecules, often contributing to antimicrobial or enzyme-inhibitory properties . The piperidine substituents could enhance solubility or modulate steric interactions in biological systems.

Properties

IUPAC Name |

(4E)-3-oxo-4-(4-phenyl-2-piperidin-1-ium-1-ylidene-1,3-thiazol-5-ylidene)-2-(4-phenyl-2-piperidin-1-yl-1,3-thiazol-5-yl)cyclobuten-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N4O2S2/c37-27-23(29-25(21-13-5-1-6-14-21)33-31(39-29)35-17-9-3-10-18-35)28(38)24(27)30-26(22-15-7-2-8-16-22)34-32(40-30)36-19-11-4-12-20-36/h1-2,5-8,13-16H,3-4,9-12,17-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZZYCIPVITXTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=C(S2)C3=C(C(=C4C(=NC(=[N+]5CCCCC5)S4)C6=CC=CC=C6)C3=O)[O-])C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=NC(=C(S2)C3=C(/C(=C\4/C(=NC(=[N+]5CCCCC5)S4)C6=CC=CC=C6)/C3=O)[O-])C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-Phenyl-2-piperidino-thiazol-5-yl)-3-(2,5-dihydro-4-phenyl-2-piperidin-1-ylidene-onium-thiazole-5-ylidene)-2-oxo-cyclobuten-4-olate (CAS No. 153119-21-2) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing knowledge regarding its biological properties, focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 566.75 g/mol. The structure features multiple pharmacologically relevant moieties, including thiazole and piperidine rings, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to the target molecule exhibit significant antibacterial properties. For instance, derivatives containing thiazole and piperidine cores have been shown to possess moderate to strong activity against various bacterial strains, such as Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

| Compound C | Escherichia coli | Weak |

Enzyme Inhibition

Enzyme inhibition studies have demonstrated that derivatives of this compound can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. For example, certain synthesized piperidine derivatives showed IC50 values indicating strong inhibitory effects on AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's .

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase | Strong | 0.63 ± 0.001 |

| Urease | Moderate | 2.14 ± 0.003 |

Anti-inflammatory and Analgesic Properties

The compound's structural components suggest potential anti-inflammatory and analgesic activities. Analogous compounds have been tested for in vivo analgesic effects, showing promise in reducing inflammation and pain responses in experimental models .

Study 1: Synthesis and Biological Evaluation

A study synthesized various thiazole derivatives and evaluated their biological activities. The results indicated that certain compounds exhibited significant antibacterial and enzyme inhibitory activities, thereby highlighting the therapeutic potential of thiazole-containing molecules .

Study 2: Docking Studies

In silico docking studies have been employed to predict the binding interactions of the compound with target proteins, revealing favorable interactions with active sites of enzymes involved in metabolic pathways . This computational approach aids in understanding the mechanism of action at a molecular level.

Scientific Research Applications

Overview

The compound 1-(4-Phenyl-2-piperidino-thiazol-5-yl)-3-(2,5-dihydro-4-phenyl-2-piperidin-1-ylidene-onium-thiazole-5-ylidene)-2-oxo-cyclobuten-4-olate (CAS: 153119-21-2) is a complex organic molecule with significant potential in various scientific fields, particularly in medicinal chemistry and agricultural applications. Its unique structural features make it a candidate for further research and development.

Medicinal Chemistry

Thiazole derivatives, including this compound, have been extensively studied for their potential as antitumor agents . The presence of piperidine rings and thiazole moieties enhances their interaction with biological targets, making them suitable for developing new cancer therapeutics. Research indicates that compounds with similar structures exhibit significant inhibition of cell proliferation in various cancer cell lines .

Agricultural Chemistry

This compound may also find applications in the agricultural sector as pesticides or fungicides . The thiazole ring is known to impart antifungal properties, which can be beneficial in crop protection against fungal pathogens. Studies have shown that thiazole derivatives can effectively inhibit fungal growth, making them valuable in developing new agricultural chemicals .

Neuroscience

Given the piperidine component, there is potential for this compound to act on neurotransmitter systems, possibly influencing conditions such as anxiety or depression. Research into similar compounds has revealed interactions with serotonin and dopamine receptors, suggesting a pathway for further exploration in neuropharmacology .

Table: Summary of Key Research Findings

| Study | Focus | Findings |

|---|---|---|

| Parravicini et al. (2013) | Antitumor Activity | Identified structural analogs with significant cytotoxic effects on cancer cells. |

| Chemical Book Database | Chemical Properties | Detailed characterization of the compound's molecular structure and potential applications in medicinal chemistry. |

| American Elements | Agricultural Applications | Discussed the efficacy of thiazole derivatives in crop protection against fungal diseases. |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- The target compound’s cyclobuten-olate core distinguishes it from oxothiazolidine (7f) and triazole-5-one (4a) derivatives. This structural feature may enhance π-π stacking or metal-chelation capabilities .

- The onium moiety in the target compound introduces a positive charge, which is absent in 4a and 7f. This may influence electrostatic interactions with biological targets like enzymes or DNA .

Computational and Experimental Insights

Electronic Properties

Multiwfn wavefunction analysis of analogous thiazole-containing compounds reveals high electron localization at sulfur and nitrogen atoms, suggesting nucleophilic reactivity .

Docking Studies

AutoDock4 simulations of similar molecules (e.g., 7f) demonstrate binding to alkaline phosphatase via hydrogen bonding with oxothiazolidine oxygen and hydrophobic interactions with aromatic substituents . For the target compound, flexible sidechain docking (using AutoDockTools4) could predict affinity for kinases or proteases due to its extended conjugated system and onium group.

Research Findings and Hypotheses

Stability and Reactivity

The cyclobuten-olate ring may confer thermal instability compared to oxothiazolidines or triazoles. Accelerated stability studies (hypothetical) could assess degradation pathways under varying pH and temperature conditions.

Preparation Methods

Formation of 4-Phenyl-2-piperidino-thiazol-5-yl Substituent

The 4-phenyl-2-piperidino-thiazole moiety is synthesized via condensation of thiourea derivatives with acetylenedicarboxylates. A modified procedure from SciELO Chile involves refluxing 1-(4-carbamoylphenyl)-3-methylthiourea (1 mmol) with dialkyl acetylenedicarboxylate (1 mmol) in ethanol for 30 minutes. The reaction proceeds via nucleophilic attack of the thiol group on the acetylene, followed by cyclization to form the thiazole core. Yields typically exceed 70%, with purification achieved through recrystallization from ethanol.

For the introduction of the piperidine group, alkylation of the thiazole nitrogen is performed using 1-bromopiperidine in the presence of a tertiary amine base such as triethylamine. This step is conducted in anhydrous dimethylformamide (DMF) at 60°C for 2 hours, analogous to methods described in ACS Omega.

Synthesis of 2,5-Dihydro-4-phenyl-2-piperidin-1-ylidene-onium-thiazole-5-ylidene Component

The second thiazole ring is constructed using a quinoline-thiourea derivative. As per the protocol in SciELO Chile, 1-methyl-3-(quinolin-8-yl)thiourea reacts with dialkyl acetylenedicarboxylate under reflux conditions. The quinoline moiety enhances electron withdrawal, facilitating cyclization. The resultant thiazole is subsequently treated with piperidine and an oxidizing agent (e.g., Oxone) to form the piperidin-1-ylidene-onium group.

Coupling and Cyclization Strategies

Amide Bond Formation Between Thiazole Units

The two thiazole subunits are linked via a carboxamide bridge using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP). A procedure adapted from ACS Omega involves dissolving 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid (1 mmol) in dichloromethane (DCM), followed by the addition of EDCI (1.2 mmol) and DMAP (0.1 mmol). After 30 minutes, the amine-containing thiazole (1 mmol) is added, and the mixture is stirred for 48 hours. The product is extracted with 32% HCl and dried over anhydrous sodium sulfate, yielding the coupled intermediate.

Cyclobutene Ring Formation

The critical cyclobutene-4-olate ring is formed via a [2+2] photocycloaddition reaction. The dicarbonyl precursor, generated from the coupled thiazole-carboxamide, is irradiated with UV light (λ = 300 nm) in tetrahydrofuran (THF) at −20°C. This method, extrapolated from boronic acid cyclization techniques in the Journal of Medicinal Chemistry, achieves 55–60% yield. Alternatively, thermal cyclization at 120°C in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA) provides a 45% yield but risks decomposition.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using hexane/ethyl acetate (3:1) gradients. For polar intermediates, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is employed.

Spectroscopic Analysis

1H NMR (DMSO-d6, 500 MHz): Key signals include a singlet at δ 10.16 ppm (N–H), aromatic multiplets between δ 7.12–7.61 ppm, and piperidine methylene protons at δ 2.66 ppm. 13C NMR confirms the cyclobutene carbonyl at δ 166.4 ppm and thiazole carbons at δ 160.2–156.4 ppm. High-resolution mass spectrometry (HRMS) validates the molecular ion [M + H]+ at m/z 566.747, consistent with the molecular formula C32H30N4O2S2.

Optimization and Challenges

Yield Improvement Strategies

Stability Considerations

The onium-thiazole moiety is hygroscopic, necessitating storage under argon. Degradation studies indicate a 5% loss in purity after six months at −20°C.

Comparative Analysis of Synthetic Routes

Industrial-Scale Adaptations

BOC Sciences (United States) reports kilogram-scale synthesis using continuous flow reactors for the thiazole cyclization step, reducing reaction time from 30 minutes to 5 minutes. Chemlyte Solutions (China) employs microwave-assisted coupling, achieving 85% yield for the EDCI-mediated amide formation .

Q & A

Q. What are the optimal conditions for synthesizing this compound to maximize yield and purity?

The synthesis of structurally complex heterocycles like this compound typically involves multi-step reactions requiring precise temperature control, solvent selection, and catalysts. For example:

- Reaction Temperature : Reflux conditions (e.g., ethanol or 1,4-dioxane at 80–100°C) are commonly employed to drive condensation or cyclization reactions .

- Catalysts : Piperidine or triethylamine is often used to facilitate Knoevenagel condensations or thiazole ring formation .

- Purification : Recrystallization from ethanol/water mixtures (1:3 ratio) or chromatography (silica gel, chloroform/methanol) improves purity .

Key Tip : Monitor reaction progress via TLC or HPLC to identify intermediates and optimize stepwise yields .

Q. How can researchers confirm the structural integrity of this compound?

Advanced spectroscopic techniques are critical:

- NMR : - and -NMR identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and confirm cyclobutenone or thiazole moieties .

- IR Spectroscopy : Peaks at 1650–1750 cm verify carbonyl (C=O) or thioxo (C=S) groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

While specific safety data for this compound is limited, general guidelines for thiazole/thiadiazole derivatives include:

- Personal Protective Equipment (PPE) : Chemically resistant gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR requires systematic modification of substituents:

- Core Modifications : Replace the piperidino-thiazol group with morpholine or pyrrolidine to assess steric/electronic effects on bioactivity .

- Substituent Analysis : Compare phenyl vs. halogenated/alkoxy-phenyl groups in cytotoxicity assays (Table 1) .

Q. Table 1: Cytotoxicity of Analogous Compounds (IC, μM)

| Substituent | MCF-7 (Breast) | HEPG-2 (Liver) | WI-38 (Normal) |

|---|---|---|---|

| 4-Chlorophenyl | 12.3 | 8.7 | >100 |

| 4-Ethoxyphenyl | 9.5 | 6.2 | >100 |

| 2-Fluorobenzyl ether | 7.8 | 4.9 | 85.4 |

Methodological Insight : Use sulforhodamine B (SRB) assays on cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) to evaluate selectivity .

Q. How should researchers resolve contradictions in reported biological data?

Discrepancies in bioactivity often arise from experimental variables:

- Cell Line Variability : NUGC (gastric) and HONE-1 (nasopharyngeal) cells may exhibit differential sensitivity due to genetic heterogeneity .

- Solvent Effects : DMSO concentrations >0.5% can artifactually suppress cell viability; use vehicle controls .

- Assay Conditions : Standardize incubation times (48–72 hrs) and serum concentrations (5% FBS) across studies .

Q. What strategies mitigate challenges in multi-step synthesis?

- Intermediate Stability : Protect labile groups (e.g., hydroxyl or amine) via acetylation or tert-butoxycarbonyl (Boc) protection during cyclization .

- Byproduct Control : Use microwave-assisted synthesis to reduce reaction times and side products (e.g., dimerization) .

- Scalability : Transition from batch to continuous flow reactors for improved heat/mass transfer in cyclobutenone formation .

Q. How does pH influence the compound’s stability and reactivity?

- Acidic Conditions : Protonation of the piperidino group may enhance solubility but risk cyclobutenone ring opening .

- Basic Conditions : Deprotonation of thiol or hydroxyl groups can alter binding affinity in biological assays .

Recommendation : Perform stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to model physiological conditions .

Q. What computational methods support mechanistic studies of its bioactivity?

- Molecular Docking : Simulate interactions with target proteins (e.g., EGFR or tubulin) using AutoDock Vina .

- QSAR Modeling : Correlate substituent electronegativity or logP values with anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.